Dibenz[c,h]acridine

Mutagenicity Ames Test Bay-Region Diol Epoxide

Dibenz[c,h]acridine (DB[c,h]ACR) is a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) with the molecular formula C₂₁H₁₃N and a molecular weight of 279.34 g/mol. It is an environmental contaminant found in combustion emissions and atmospheric particulate matter, where it is classified as a probable human carcinogen (IARC Group 2B).

Molecular Formula C21H13N
Molecular Weight 279.3 g/mol
CAS No. 224-53-3
Cat. No. B1219686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz[c,h]acridine
CAS224-53-3
Synonymsdibenz(c,h)acridine
Molecular FormulaC21H13N
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3)C=CC5=CC=CC=C54
InChIInChI=1S/C21H13N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1-13H
InChIKeyBTVBCAKHMZHLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz[c,h]acridine (CAS 224-53-3): A Bay-Region Aza-PAH Carcinogen for Mutagenesis and DNA Adduct Research


Dibenz[c,h]acridine (DB[c,h]ACR) is a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) with the molecular formula C₂₁H₁₃N and a molecular weight of 279.34 g/mol [1]. It is an environmental contaminant found in combustion emissions and atmospheric particulate matter, where it is classified as a probable human carcinogen (IARC Group 2B) [2]. Unlike simpler acridines, this compound requires metabolic activation by cytochrome P450 enzymes, primarily CYP1A1, to form bay-region diol epoxides that covalently bind DNA and initiate carcinogenesis [3].

Why Dibenz[c,h]acridine Cannot Be Substituted with Other Aza-PAHs: Structural Isomerism Drives Divergent Carcinogenic Potency


The dibenzacridine isomers share the same molecular formula but differ critically in their bay-region geometry, which dictates the stereochemistry of the ultimate carcinogenic diol epoxide metabolites. Dibenz[c,h]acridine possesses a single, sterically constrained bay-region, which leads to a unique metabolic activation pathway predominantly mediated by CYP1A1, at a rate significantly higher than that of other isomers [1]. In contrast, other isomers like dibenz[a,h]acridine have two non-identical bay regions and are metabolized by a broader panel of P450s (1A1, 1B1, 3A4), resulting in different regio- and stereoselectivity profiles [2]. This structural divergence translates directly into quantitative differences in mutagenic and tumorigenic potency, making generic substitution scientifically invalid for mechanistic or biomarker studies.

Quantitative Differentiation of Dibenz[c,h]acridine: Mutagenicity, Tumorigenicity, and Metabolic Activation Benchmarks


Bay-Region Diol Epoxide Mutagenicity: A 7-Fold Increase Over the Parent Compound in Salmonella

The bay-region 3,4-diol-1,2-epoxide derivatives of dibenz[c,h]acridine exhibit at least a 7-fold higher mutagenic activity than the parent hydrocarbon in Salmonella typhimurium strain TA100, demonstrating that metabolic activation to the bay-region diol epoxide is the critical determinant of its genotoxic potency [1].

Mutagenicity Ames Test Bay-Region Diol Epoxide

Tumorigenicity on Mouse Skin: The (+)-DE-2 Enantiomer is the Predominant Tumor Initiator

In a mouse skin tumorigenesis model, the bay-region diol epoxide isomer with (1R,2S,3S,4R) absolute configuration, designated (+)-DE-2, was the most tumorigenic of four optically pure isomers tested. At equivalent doses, (+)-DE-2 produced a several-fold higher tumor incidence than the (+)-DE-1 isomer, and the (-)-(3R,4R)-dihydrodiol metabolic precursor was 4- to 6-fold more tumorigenic than its (+)-enantiomer .

Tumorigenicity Mouse Skin Enantioselectivity

Metabolic Activation Rate: CYP1A1 Oxidizes the Proximate Carcinogen at 2.4 nmol/min/nmol P450

The proximate carcinogen trans-3,4-dihydroxy-3,4-dihydro-dibenz[c,h]acridine is metabolized by rat CYP1A1 at a rate of 2.4 nmol/nmol P450/min, which is more than 10-fold higher than the rate observed with microsomes from control or phenobarbital-treated rats, establishing CYP1A1 inducibility as a key determinant of carcinogenic activation [1]. While direct isomer comparison data under identical conditions are limited, this pathway differs notably from dibenz[a,j]acridine, whose proximate carcinogen formation is predominantly mediated by CYP3A4 rather than CYP1A2 or CYP1A1 [2].

Metabolism Cytochrome P450 1A1 Enzyme Kinetics

IARC Carcinogenicity Classification: Not Previously Evaluated, Providing a Research Gap for Standardization

Unlike its structural isomers dibenz[a,h]acridine (Group 2B), dibenz[a,j]acridine (Group 2B), benz[a]acridine (Group 2B), and benz[c]acridine (Group 2B), dibenz[c,h]acridine had not been previously evaluated by an IARC Working Group as of the 2013 monograph [1]. This classification gap was filled in the 2013 volume where it was evaluated alongside its isomers, categorizing it as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals [2].

IARC Carcinogenicity Regulatory

High-Value Application Scenarios for Dibenz[c,h]acridine in Genotoxicity and Carcinogenesis Research


Enantiomer-Specific DNA Adduct Biomarker Development

The strong enantioselectivity observed in tumorigenicity studies—where the (+)-DE-2 isomer and (-)-(3R,4R)-dihydrodiol are 4- to 6-fold more potent than their antipodes—makes dibenz[c,h]acridine the preferred aza-PAH for developing stereochemically resolved DNA adduct biomarkers. Researchers can use the optically pure (+)-DE-2 and (-)-(3R,4R)-dihydrodiol standards to create calibration curves for LC-MS/MS adductomics, enabling precise source apportionment of DNA damage in human biomonitoring studies .

CYP1A1-Specific Metabolic Activation Studies

With its proximate carcinogen being oxidized at a rate of 2.4 nmol/min/nmol CYP1A1 (>10-fold inducible), dibenz[c,h]acridine serves as a sensitive probe substrate for CYP1A1 activity in genetically engineered cell lines (e.g., HepG2-1A1 overexpressing vs. null). This allows toxicologists to dissect the contribution of CYP1A1 versus CYP1B1 or CYP3A4 in aza-PAH bioactivation, a key differentiator from the more promiscuously metabolized dibenz[a,h]acridine [1]. The availability of pure parent compound is essential for generating the 3,4-dihydrodiol metabolite in situ for these assays.

Inter-Isomer Carcinogenicity Comparison Studies in Standardized Bioassays

For regulatory toxicology programs aiming to rank the potency of airborne aza-PAHs, the purchase of high-purity dibenz[c,h]acridine (CAS 224-53-3) alongside its isomers dibenz[a,h]acridine and dibenz[a,j]acridine is a prerequisite. A direct head-to-head comparison in the A/J mouse lung adenoma assay or the Tg.rasH2 transgenic model can quantify the relative tumorigenic potency, leveraging the existing data that DB[c,h]ACR produces both pulmonary and hepatic tumors in newborn mice at total doses of 70-175 nmol .

Mechanistic Studies on the Role of the K-Zone in Aza-PAH Carcinogenesis

Dibenz[c,h]acridine contains a bay-region but its K-zone geometry differs from that of the highly carcinogenic dibenz[a,h]anthracene. Historical studies on dibenzacridine isomers have shown that possession of a true K-zone is a prerequisite for carcinogenic activity [2]. Procuring pure dibenz[c,h]acridine enables a direct structural activity comparison with K-zone-containing analogs using modern computational chemistry (e.g., DFT-calculated carbocation stability, DNA intercalation modeling) to refine the K-zone theory for nitrogen heterocycles.

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